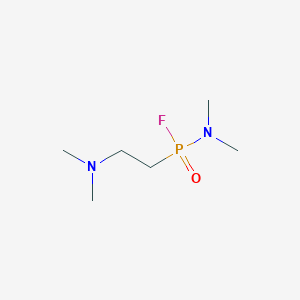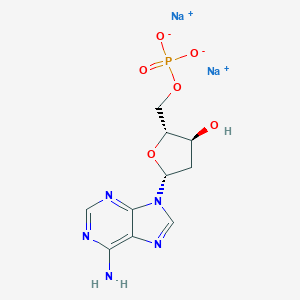![molecular formula C9H16O3 B116040 (2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 152322-55-9](/img/structure/B116040.png)
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, commonly known as HHE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and physiology. HHE is a chiral molecule with a unique structure that makes it an attractive candidate for various studies.
Mécanisme D'action
The mechanism of action of HHE involves its ability to scavenge free radicals and inhibit lipid peroxidation. HHE reacts with free radicals, such as hydroxyl radicals and superoxide anions, to form stable products that do not cause cell damage. Additionally, HHE can prevent the formation of toxic products by reacting with lipid peroxides and preventing their propagation.
Effets Biochimiques Et Physiologiques
HHE has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HHE can protect cells from oxidative stress and reduce inflammation. Additionally, HHE has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
HHE has several advantages for lab experiments, including its high purity and stability. Additionally, HHE is easy to synthesize and can be obtained in large quantities. However, HHE has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of HHE. One potential direction is the development of new synthetic methods for HHE that can improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields. Finally, the development of new HHE derivatives with improved properties and efficacy is another promising direction for future research.
Conclusion:
In conclusion, HHE is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HHE has been shown to have several biochemical and physiological effects, including its ability to inhibit lipid peroxidation and protect cells from oxidative stress. While HHE has some limitations, its advantages make it an attractive candidate for further research. Future studies are needed to fully understand the mechanism of action of HHE and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of HHE involves the reaction between (S)-4-bromo-3-hexene-2-one and (R)-glycidol. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The product of this reaction is HHE, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
HHE has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of HHE is in the study of lipid peroxidation, which is a process that occurs in the cell membranes and can lead to cell damage and death. HHE has been shown to inhibit lipid peroxidation by scavenging free radicals and preventing the formation of toxic products.
Propriétés
Numéro CAS |
152322-55-9 |
|---|---|
Nom du produit |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9+/m1/s1 |
Clé InChI |
RWEZZEBPLLEJBN-HLTSFMKQSA-N |
SMILES isomérique |
CCCCC[C@H]([C@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canonique |
CCCCCC(C1C(O1)C=O)O |
Synonymes |
(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
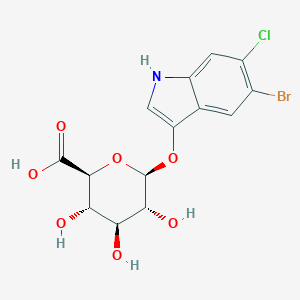
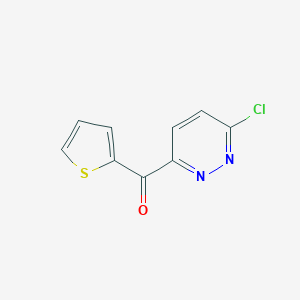
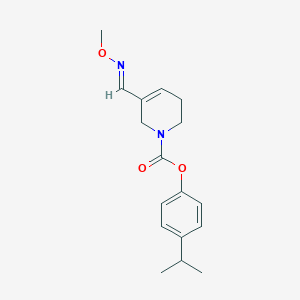
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
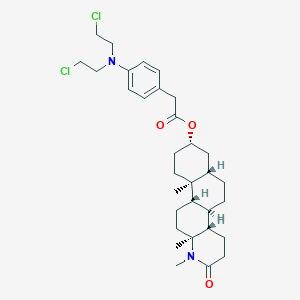
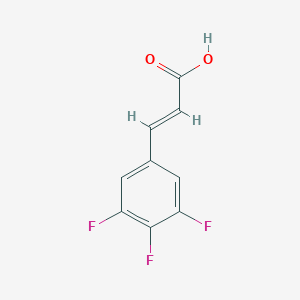
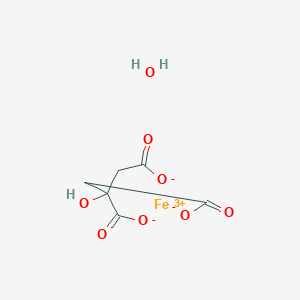
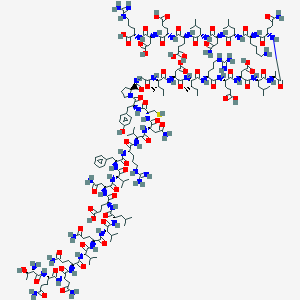
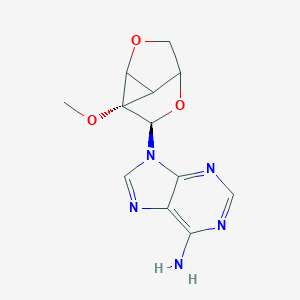
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

